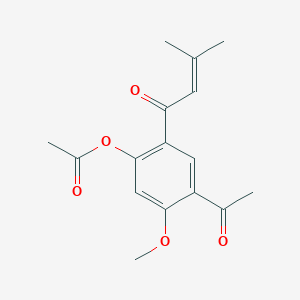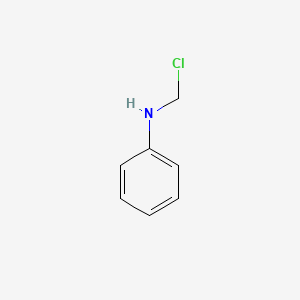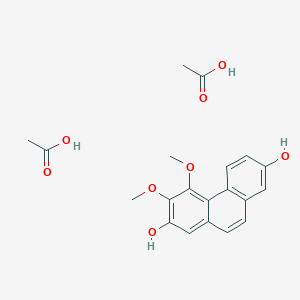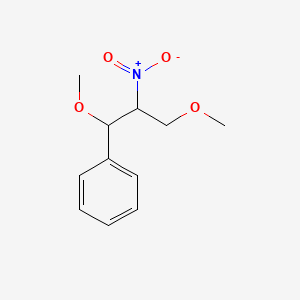![molecular formula C15H27N B14404125 16-Azabicyclo[10.3.1]hexadec-13-ene CAS No. 86531-61-5](/img/structure/B14404125.png)
16-Azabicyclo[10.3.1]hexadec-13-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Azabicyclo[1031]hexadec-13-ene is a macrocyclic compound with a unique bicyclic structure It is characterized by the presence of a nitrogen atom within its bicyclic framework, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Azabicyclo[10.3.1]hexadec-13-ene typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired bicyclic compound. For instance, the synthesis may involve the use of metal or metalloid alkoxides as catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to achieve efficient production. The use of advanced techniques such as continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
16-Azabicyclo[10.3.1]hexadec-13-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of nitrogen-containing derivatives .
Scientific Research Applications
16-Azabicyclo[10.3.1]hexadec-13-ene has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 16-Azabicyclo[10.3.1]hexadec-13-ene involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . The compound’s bicyclic structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3,10-Dithia-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene: A closely related compound with sulfur atoms in the bicyclic structure.
3,8-Dithia-14-azabicyclo[8.3.1]tetradeca-1(14),10,12-triene: Another similar compound with a different bicyclic framework.
Uniqueness
16-Azabicyclo[10.3.1]hexadec-13-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. Its ability to form stable complexes with metals and its potential therapeutic applications further highlight its uniqueness .
Properties
CAS No. |
86531-61-5 |
|---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
16-azabicyclo[10.3.1]hexadec-13-ene |
InChI |
InChI=1S/C15H27N/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h9,12,14-16H,1-8,10-11,13H2 |
InChI Key |
LEGNFYYEMCLJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2C=CCC(N2)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


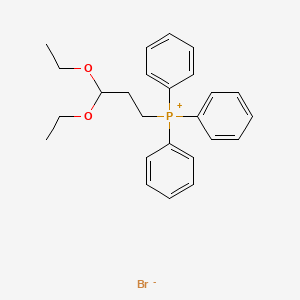
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


